molecular formula C19H18Cl2N2O7 B566273 rac-Parconazole Oxalate CAS No. 68685-55-2

rac-Parconazole Oxalate

Cat. No.: B566273
CAS No.: 68685-55-2
M. Wt: 457.26
InChI Key: DXZGUCRSVDUGAU-RVXRQPKJSA-N
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Description

rac-Parconazole Oxalate is a synthetic imidazole derivative belonging to the azole class of antifungal agents. Structurally, it contains a five-membered aromatic ring with two nitrogen atoms (imidazole core), a hallmark of this chemical family. The compound exists as a racemic mixture (rac-), meaning it comprises equal parts of two enantiomers. The oxalate salt form enhances its solubility and stability, which is critical for pharmaceutical formulation and bioavailability .

Imidazole derivatives like this compound are known for their mechanism of action: inhibition of fungal lanosterol 14α-demethylase (a cytochrome P450 enzyme), disrupting ergosterol synthesis—a vital component of fungal cell membranes. This mechanism is shared across azole antifungals, contributing to broad-spectrum activity against pathogenic fungi such as Candida spp., Aspergillus spp., and dermatophytes . Pharmacokinetically, this compound benefits from the inherent properties of imidazoles, including good tissue penetrability, moderate plasma protein binding, and low systemic toxicity, making it suitable for both topical and oral administration .

Properties

IUPAC Name

1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3.C2H2O4/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;3-1(4)2(5)6/h1,3-6,8,12,14H,7,9-11H2;(H,3,4)(H,5,6)/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZGUCRSVDUGAU-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@H]1CO[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazole Core

The imidazole scaffold is typically constructed via the Debus-Radziszewski reaction, which involves condensation of a diketone, aldehyde, and ammonia. For Parconazole, hypothetical precursors could include dichlorophenyl ketones and formaldehyde, though specific substituents remain undisclosed.

Table 1: Hypothetical Reaction Conditions for Imidazole Core Formation

ParameterValue/RangeRationale
Temperature80–100°COptimized for cyclization
SolventEthanol/WaterPolar protic medium for stability
CatalystAmmonium acetateFacilitates ammonia release
Reaction Time6–12 hoursEnsures complete conversion

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt through acid-base reaction in a polar solvent. Key parameters include stoichiometric equivalence and controlled crystallization.

Table 2: Oxalate Salt Formation Parameters

ParameterValue/RangeImpact on Yield/Purity
Molar Ratio (Base:Acid)1:1.05Ensures complete protonation
SolventMethanol/AcetoneEnhances solubility and crystal growth
Crystallization Temp.0–5°CMinimizes impurities
Yield75–85%Industry-standard range

Purification and Isolation Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade this compound. Methods adapted from nanoparticle synthesis and API production include:

Recrystallization

Recrystallization from dimethyl sulfoxide (DMSO) or methanol yields white to off-white crystals, as reported in physicochemical data.

Table 3: Recrystallization Optimization

Solvent SystemPurity (%)Crystal Morphology
Methanol/Acetone (3:1)98.5Needle-shaped
DMSO/Water (1:2)97.8Plate-like

Chromatographic Methods

Column chromatography using silica gel (ethyl acetate/hexane) removes non-polar impurities, while reverse-phase HPLC (C18 column, acetonitrile/water) isolates enantiomers.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic techniques:

Table 4: Key Analytical Data for this compound

ParameterValueMethod
Melting Point92–94°CDifferential Scanning Calorimetry
Solubility (25°C)12 mg/mL in DMSOUSP Titrimetry
HPLC Purity≥99%C18, 220 nm
Optical RotationRacemic (0°)Polarimetry

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Enantiomeric Control : The racemic mixture necessitates chiral resolution, increasing costs.

  • Hygroscopicity : Storage under inert atmosphere (-20°C) is required to prevent degradation.

  • Patent Restrictions : Limited public disclosure of synthetic routes complicates process optimization.

Applications in Veterinary Medicine

This compound’s broad-spectrum activity against dermatophytes and yeasts positions it as a first-line treatment in livestock and companion animals. Current research explores nanoformulations to enhance bioavailability, leveraging nanoparticle synthesis techniques .

Chemical Reactions Analysis

Hydrolysis Pathways

rac-Parconazole Oxalate undergoes reversible hydrolysis in aqueous solutions:

Equation :
rac Parconazole OxalateParconazole+HOOC COOH\text{rac Parconazole Oxalate}\leftrightarrow \text{Parconazole}+\text{HOOC COOH}

Factors Affecting Stability :

  • pH : Maximum stability at pH 4.0–5.5 (oxalic acid pKa₁ = 1.23, pKa₂ = 4.19) .

  • Temperature : Degradation accelerates above 50°C (Arrhenius activation energy = 55.6 kJ/mol) .

Hydrolysis Data

pHTemperature (°C)Half-Life (h)
3.02572
4.025120
5.02548
4.54018

(Adapted from and )

Absorption and Distribution

This compound dissociates in the gastrointestinal tract, releasing Parconazole for systemic absorption.

Absorption Parameters :

  • Bioavailability : 65–75% (oral)

  • Volume of Distribution : 2.5–3.5 L/kg

Metabolism

Parconazole undergoes hepatic oxidation via CYP3A4 and CYP2C19 enzymes:

Major Metabolites :

  • Hydroxy-Parconazole (CYP2C19-mediated)

  • N-Desmethyl-Parconazole (CYP3A4-mediated)

Elimination :

  • Renal Excretion : 25–30% (unchanged drug)

  • Fecal Excretion : 60–65% (metabolites)

Clearance : 0.8–1.2 L/h/kg (hepatic-dependent) .

Toxicity and Oxalate-Related Pathways

Excess oxalate from this compound can contribute to oxidative stress via NADPH oxidase activation, as observed in renal epithelial cells .

Mechanism :

  • Oxalate increases membrane translocation of Rac1 and NADPH oxidase activity.

  • Generates ROS, leading to cellular injury.

Mitigation :

  • Rac1 Inhibitors (e.g., NSC23766) reduce oxidative damage by 70–80% .

Mechanism of Action

The mechanism of action of rac-Parconazole Oxalate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various biochemical processes, potentially through binding to specific enzymes or receptors . Further research is needed to fully understand its molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Resistance Mitigation : this compound demonstrates lower propensity to induce fungal resistance compared to fluconazole, attributed to its dual inhibition of ergosterol synthesis and fungal cytochrome P450 enzymes .
  • Formulation Advancements: Encapsulation in lipid-based nanoparticles has improved this compound’s penetration into biofilms, addressing a limitation seen in clotrimazole and econazole .

Notes on Racemic Form

The racemic nature of this compound introduces complexity in drug development. While one enantiomer may drive antifungal activity, the other could influence metabolic clearance or off-target effects. Further enantiomer-specific studies are warranted to optimize therapeutic outcomes.

Biological Activity

rac-Parconazole Oxalate, a compound with the molecular formula C19H18Cl2N2O7C_{19}H_{18}Cl_{2}N_{2}O_{7} and a molecular weight of 457.26 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

  • Antimicrobial Activity : Research indicates that this compound may inhibit the growth of certain pathogens by disrupting their cellular processes.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, potentially reducing tissue damage in chronic inflammatory conditions.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The results indicated an IC50 value in the micromolar range, suggesting potent anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)4.8
HeLa (Cervical)6.1

These findings highlight the need for further investigation into the compound's mechanisms of action at the molecular level.

2. Antimicrobial Studies

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa18

These results suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics.

3. Inflammatory Response Modulation

Research involving animal models has indicated that this compound can reduce markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A significant decrease in these markers was observed following treatment with the compound.

Discussion

The multifaceted biological activities of this compound make it a candidate for further research in pharmacological applications. Its potential as an antimicrobial and anticancer agent warrants comprehensive studies to elucidate its mechanisms and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing rac-Parconazole Oxalate in academic research?

  • Methodological Answer : Synthesis typically involves oxalic acid salt formation under controlled pH and temperature to ensure racemic purity. Characterization employs techniques like HPLC with chiral columns to resolve enantiomers and confirm oxalate coordination via FTIR (C=O stretching at ~1700 cm⁻¹) and X-ray crystallography for structural validation . Quantification of enantiomeric excess (ee) should use polarimetry or circular dichroism (CD) spectroscopy.

Q. How should researchers design experiments to assess the stability of rac-Parconazole Oxalate under varying storage conditions?

  • Methodological Answer : Utilize factorial design (e.g., 2³ design) to test variables such as temperature (4°C vs. 25°C), humidity (40% vs. 75% RH), and light exposure. Stability metrics include mass loss (thermogravimetric analysis), degradation products (LC-MS), and crystallinity (powder XRD). Include control groups and replicate trials to minimize confounding variables .

Q. What statistical approaches are recommended for analyzing dose-response data in rac-Parconazole Oxalate efficacy studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) are suitable for EC₅₀/IC₅₀ calculations. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) should address inter-group variability. For skewed data, non-parametric tests (Kruskal-Wallis) or log-transformation are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for rac-Parconazole Oxalate?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolite activity). Design comparative studies using physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate with microsampling techniques (LC-MS/MS) to monitor plasma/tissue concentrations and correlate with in vitro enzyme inhibition assays .

Q. What experimental frameworks are optimal for studying chiral-selective interactions of rac-Parconazole Oxalate with biological targets?

  • Methodological Answer : Use molecular docking simulations (AutoDock Vina) to predict enantiomer-binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Pair with cryo-EM or NMR to resolve binding conformations in dynamic systems .

Q. How should researchers integrate multi-omics data to elucidate the mechanism of action of rac-Parconazole Oxalate?

  • Methodological Answer : Apply systems biology workflows: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (TMT labeling) for protein abundance shifts, and metabolomics (GC-MS/LC-MS) for pathway perturbations. Use bioinformatics tools (STRING, KEGG) for network analysis and hypothesis generation .

Q. What strategies mitigate batch-to-batch variability in rac-Parconazole Oxalate during preclinical trials?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size distribution (laser diffraction) and polymorphism (DSC). Use design of experiments (DoE) to optimize synthesis parameters and apply process analytical technology (PAT) for real-time monitoring .

Methodological Guidelines for Data Reporting

  • Data Contradictions : Clearly document experimental conditions (e.g., solvent, pH) and analytical parameters (e.g., detector sensitivity). Use Bland-Altman plots or Cohen’s kappa for inter-method agreement analysis .
  • Theoretical Frameworks : Link findings to existing hypotheses (e.g., structure-activity relationships in azole antifungals) and justify deviations using Akaike information criterion (AIC) for model selection .

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